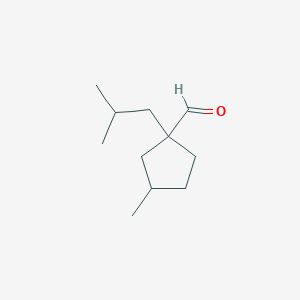

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cyclopentane derivative with a methyl group and a 2-methylpropyl group attached to the ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:

Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Solvent: Anhydrous tetrahydrofuran (THF)

Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Substitution: The methyl and 2-methylpropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: KMnO in acidic or basic medium, CrO in acetic acid

Reduction: NaBH in methanol, LiAlH in ether

Substitution: Halogenation using bromine (Br) or chlorine (Cl)

Major Products Formed

Oxidation: 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carboxylic acid

Reduction: 3-Methyl-1-(2-methylpropyl)cyclopentane-1-methanol

Substitution: Various halogenated derivatives depending on the substituent and reaction conditions

Scientific Research Applications

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclopentane ring and alkyl groups may facilitate its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Cyclopentane-1-carbaldehyde: Lacks the methyl and 2-methylpropyl groups, making it less hydrophobic.

3-Methylcyclopentane-1-carbaldehyde: Similar structure but lacks the 2-methylpropyl group.

1-(2-Methylpropyl)cyclopentane-1-carbaldehyde: Similar structure but lacks the methyl group.

Uniqueness

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a methyl and a 2-methylpropyl group on the cyclopentane ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde, also known by its CAS number 1774896-09-1, is a cyclic aldehyde with potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and fragrance production, due to its unique structural features and reactivity.

Chemical Structure and Properties

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C)CC1(C=O)CC(C)C1

The compound features a cyclopentane ring substituted with a methyl group and an aldehyde functional group, which contributes to its chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to modifications in enzyme activity and influence various cellular processes. The hydrophobic nature of the cyclopentane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and cellular signaling pathways .

Potential Applications

Research indicates that this compound may serve as a precursor for pharmaceutical compounds due to its ability to interact with biological targets. Its unique structure makes it a candidate for further studies in drug development, particularly in the synthesis of new therapeutic agents .

Toxicological Profile

Preliminary studies suggest that this compound exhibits a favorable toxicological profile compared to similar compounds. For instance, it has been noted that this compound does not attract regulatory concerns associated with certain toxic compounds like Lilial™ . The presence of the methyl group adjacent to the aldehyde may inhibit the accumulation of potentially harmful metabolites, thereby reducing toxicity .

Synthesis and Reactivity Studies

Studies have focused on the reactivity of this compound with various molecular targets. The aldehyde and hydrophobic groups allow for versatile reactions, including nucleophilic additions and hydrogen bonding interactions, which can significantly influence its biological effects .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Structure | Potential interactions with biomolecules | Favorable compared to Lilial™ |

| Lilial™ (3-(4-isopropylcyclohex-l-en-l-yl)propanal) | Structure | Known toxicity issues; significant CoA-conjugate accumulation | High toxicity concerns |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer :

- Cyclopentane Core Functionalization : Start with substituted cyclopentane precursors (e.g., 3-methylcyclopentanone ). Introduce the 2-methylpropyl group via alkylation using Grignard reagents (e.g., iso-butylmagnesium bromide) under inert conditions.

- Aldehyde Formation : Oxidize the resulting alcohol intermediate (e.g., via Swern oxidation or PCC) to form the carbaldehyde group. Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 4:1).

- Yield Optimization : Adjust stoichiometry (1:1.2 for ketone:Grignard reagent) and temperature (−78°C to 0°C) to minimize side products like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Cyclopentane ring protons show splitting patterns dependent on substituent positions (e.g., 2-methylpropyl groups cause upfield shifts for adjacent protons due to steric hindrance) .

- ¹³C NMR : The carbaldehyde carbon resonates at δ 190–200 ppm. Methyl groups on the cyclopentane ring (δ 20–25 ppm) differ from iso-butyl methyl groups (δ 22–28 ppm) .

- IR : Confirm aldehyde presence via strong C=O stretch at ~1700–1720 cm⁻¹ and absence of alcohol O-H stretches (~3200 cm⁻¹) .

Q. What are the stability considerations for storing this compound, and which analytical methods validate purity over time?

- Methodological Answer :

- Storage : Store under argon at −20°C in amber vials to prevent oxidation of the aldehyde group. Avoid aqueous environments to prevent hydrate formation .

- Purity Validation : Use GC-MS with a non-polar column (e.g., DB-5) to detect degradation products (e.g., cyclopentane carboxylic acids). Compare retention times with standards .

Advanced Research Questions

Q. How does the steric environment of the 2-methylpropyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric Mapping : Perform computational modeling (DFT at B3LYP/6-31G* level) to quantify steric hindrance around the aldehyde group. Compare with experimental kinetics (e.g., reaction with hydroxylamine to form oximes).

- Kinetic Studies : Use pseudo-first-order conditions to measure rate constants. Bulkier substituents reduce nucleophilic attack rates by 30–50% due to hindered access .

Q. What contradictions arise in characterizing this compound’s stereochemistry via X-ray crystallography vs. chiral chromatography?

- Methodological Answer :

- Crystallography : Requires high-purity single crystals (grown via slow evaporation in hexane/dichloromethane). If the molecule is flexible, multiple conformers may complicate analysis .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (95:5). Discrepancies may occur if the compound racemizes during analysis; confirm via polarimetry .

Q. How can isotopic labeling (e.g., ¹³C-aldehyde) elucidate mechanistic pathways in its degradation under oxidative conditions?

- Methodological Answer :

- Labeling Synthesis : Prepare ¹³C-labeled aldehyde via oxidation of ¹³C-enriched alcohol precursors (e.g., using ¹³C-NaBH₄ reduction followed by PCC oxidation).

- Mechanistic Tracking : Expose labeled compound to UV/O₂ and analyze degradation products via LC-MS. Detect ¹³CO₂ as a signature of aldehyde oxidation .

Q. Data Contradiction Analysis

Q. Why might computational predictions (e.g., DFT) of this compound’s dipole moment conflict with experimental dielectric constant measurements?

- Methodological Answer :

- Solvent Effects : DFT calculations often assume gas-phase conditions, while dielectric constants are solvent-dependent (e.g., measured in benzene vs. DMSO).

- Conformational Averaging : Experimental values average all conformers, whereas DFT may model a single low-energy structure. Use MD simulations to account for dynamic effects .

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H20O/c1-9(2)6-11(8-12)5-4-10(3)7-11/h8-10H,4-7H2,1-3H3 |

InChI Key |

IWGKTLGZKZGGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(CC(C)C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.